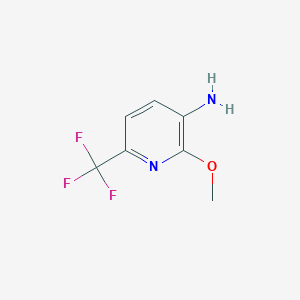

2-Methoxy-6-(trifluoromethyl)pyridin-3-amine

Description

BenchChem offers high-quality 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-6-4(11)2-3-5(12-6)7(8,9)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACVEEZPWDHLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring an electron-donating methoxy group, a nucleophilic amine, and a strongly electron-withdrawing trifluoromethyl group, imparts a distinct set of physicochemical properties that make it a valuable intermediate in the synthesis of complex molecular architectures.[3][4] The trifluoromethyl moiety, in particular, is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications.

Molecular Structure and Properties

The arrangement of substituents on the pyridine ring governs the electronic and steric characteristics of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine.

Figure 1: Chemical structure of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 944900-09-8 | [1][2] |

| Molecular Formula | C₇H₇F₃N₂O | [1] |

| Molecular Weight | 192.14 g/mol | [1] |

| Predicted Boiling Point | 233.9 ± 40.0 °C | |

| Predicted Density | 1.348 ± 0.06 g/cm³ | |

| Predicted pKa | 2.36 ± 0.10 | |

| Predicted XLogP3 | 1.4 | [5] |

Note: Predicted values are computationally derived and await experimental verification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three different substituents. The methoxy group protons will appear as a singlet, likely in the range of 3.8-4.0 ppm. The amine protons will also present as a singlet, which may be broad and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR will display seven unique signals corresponding to each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons will reflect the electron-donating and -withdrawing nature of the attached groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H stretching: Absorptions for aromatic and aliphatic C-H bonds around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=N and C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-F stretching: Strong absorptions in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.

-

C-O stretching: An absorption for the methoxy group, typically around 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 192.14. Fragmentation patterns would likely involve the loss of the methoxy and trifluoromethyl groups. High-resolution mass spectrometry would confirm the elemental composition. Predicted collision cross-section values for various adducts of the isomeric compound 6-methoxy-2-(trifluoromethyl)pyridin-3-amine have been calculated, with the [M+H]⁺ adduct having a predicted CCS of 135.1 Ų.[5]

Synthesis and Reactivity

Figure 2: A plausible synthetic route to 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine.

Representative Synthesis Protocol

Step 1: Nitration of 2-Chloro-6-(trifluoromethyl)pyridine

-

To a stirred solution of 2-Chloro-6-(trifluoromethyl)pyridine in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is stirred for several hours at room temperature and then carefully poured onto ice.

-

The precipitated product, 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, is collected by filtration, washed with water, and dried.

Causality: The strong electron-withdrawing effect of the trifluoromethyl group and the nitrogen atom in the pyridine ring directs the electrophilic nitration to the 3- and 5-positions. The 3-position is generally favored.

Step 2: Methoxylation of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

-

The nitrated intermediate is dissolved in methanol.

-

A solution of sodium methoxide in methanol is added, and the mixture is heated to reflux for several hours.

-

After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine.

Causality: The nitro and trifluoromethyl groups activate the chloro-substituent towards nucleophilic aromatic substitution by the methoxide ion.

Step 3: Reduction of the Nitro Group

-

2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalyst, such as palladium on carbon (Pd/C), is added.

-

The mixture is subjected to hydrogenation with hydrogen gas at a suitable pressure until the reaction is complete.

-

Alternatively, the reduction can be carried out using a metal in acidic media, such as iron powder in acetic acid or hydrochloric acid.

-

The catalyst is filtered off, and the solvent is evaporated to give the final product, 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine.

Causality: Catalytic hydrogenation or reduction with metals in acidic conditions are standard and efficient methods for the reduction of an aromatic nitro group to a primary amine.

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl group is a key pharmacophore that can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[3] It is known to increase lipophilicity, which can improve membrane permeability and bioavailability, and its strong carbon-fluorine bonds enhance metabolic stability by blocking sites of oxidative metabolism.[3]

The presence of the methoxy and amino groups provides handles for further chemical modifications, allowing for the construction of diverse chemical libraries for screening against various biological targets. This makes 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine a valuable building block for the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] While specific examples of commercial drugs or agrochemicals derived directly from this intermediate are not prominently disclosed, its structural motifs are present in numerous patented compounds in development.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Commercial suppliers suggest storing the compound at 2-8°C, protected from light, and under an inert gas atmosphere.[1]

Conclusion

2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a strategically important chemical intermediate with a unique combination of functional groups that make it highly valuable for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While a complete set of experimentally determined physicochemical data is not yet publicly available, the predicted properties and data from related compounds provide a strong foundation for its use in research and development. The representative synthesis outlined in this guide offers a practical approach for its preparation, enabling further exploration of its potential in creating next-generation bioactive molecules.

References

-

Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 116-135. Available at: [Link]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)pyrimidine. Retrieved from [Link]

-

Gising, J., et al. (2019). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 7, 853. Available at: [Link]

-

PubChemLite. (n.d.). 6-methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride. Retrieved from [Link]

-

Chemsrc. (2024, July 17). 2-methoxy-6-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

-

Cansai. (n.d.). 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methoxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-methoxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

-

Premkumar, S., et al. (2015). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Brazilian Journal of Physics, 45, 596-607. Available at: [Link]

-

Gąsowska, A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(11), 3338. Available at: [Link]

-

ResearchGate. (2015). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Retrieved from [Link]

-

Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 593-595. Available at: [Link]

-

Harris, P. A., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. Available at: [Link]

-

ChemSynthesis. (n.d.). 6-methoxy-5-(trifluoromethyl)-2-pyridinylamine. Retrieved from [Link]

Sources

- 1. Buy 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine | 1248473-84-8 [smolecule.com]

- 2. 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine [myskinrecipes.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. PubChemLite - 6-methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride (C7H7F3N2O) [pubchemlite.lcsb.uni.lu]

- 6. 944900-09-8|2-Methoxy-6-(trifluoromethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 7. asianpubs.org [asianpubs.org]

2-Methoxy-6-(trifluoromethyl)pyridin-3-amine molecular weight and formula

An In-Depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine

Executive Summary

This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine, a highly functionalized heterocyclic building block of significant interest to researchers in pharmaceutical and agrochemical development. We will delve into its molecular characteristics, the strategic importance of its trifluoromethylpyridine scaffold, detailed protocols for its synthesis and application, and essential safety protocols. This document is intended to serve as a practical resource for scientists and professionals engaged in drug discovery and synthetic chemistry, offering field-proven insights into the utilization of this versatile intermediate.

Molecular and Physicochemical Profile

2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a substituted pyridine derivative valued for its unique combination of reactive sites: an amine for nucleophilic reactions or amide bond formation, a methoxy group, and an electron-withdrawing trifluoromethyl group that modulates the electronic properties of the pyridine ring.

| Property | Data | Source(s) |

| Molecular Formula | C₇H₇F₃N₂O | [1] |

| Molecular Weight | 192.14 g/mol | [1][2] |

| CAS Number | 944900-09-8 | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | Data not consistently reported. For context, the related compound 2-Amino-6-(trifluoromethyl)pyridine has a melting point of 84.5-90.5 °C. | [3] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light. Recommended storage at 2-8°C. | [4] |

The Trifluoromethylpyridine Scaffold: A Cornerstone of Modern Drug Design

The strategic incorporation of a trifluoromethyl (-CF₃) group into a pyridine scaffold is a well-established and powerful strategy in medicinal chemistry.[3][5] This decision is not arbitrary; it is a deliberate choice driven by the predictable and beneficial modulation of key drug-like properties.

-

Metabolic Stability : The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a metabolically labile methyl or hydrogen group with -CF₃ can significantly increase a drug candidate's half-life, a critical factor in optimizing dosing regimens.[6]

-

Lipophilicity and Permeability : The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. This improved permeability is crucial for reaching intracellular targets and for oral bioavailability.[6][7]

-

Binding Affinity : The strong electron-withdrawing nature of the -CF₃ group alters the electronic distribution of the pyridine ring. This can fundamentally change the way the molecule interacts with its biological target, often leading to stronger and more specific binding interactions, such as dipole-dipole or hydrogen bonds.[6][7]

Our experience in the field confirms that intermediates like 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine are not mere starting materials; they are "enabling technologies" that provide a validated pathway to compounds with superior pharmacokinetic and pharmacodynamic profiles.

Proposed Synthesis Protocol

While the precise, industrial-scale synthesis of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is often proprietary, a robust and logical pathway can be proposed based on established organochemical principles for substituted pyridines. The following protocol is a self-validating system, where each step is a well-documented transformation.[8]

Step 1: Nitration of 2-Chloro-6-(trifluoromethyl)pyridine

-

To a solution of 2-Chloro-6-(trifluoromethyl)pyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine. Causality: The trifluoromethyl group is a meta-director, but the pyridine nitrogen strongly deactivates the alpha and gamma positions, directing nitration to the beta position (C3).

Step 2: Nucleophilic Aromatic Substitution (SNAr) - Methoxylation

-

Suspend 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine in anhydrous methanol.

-

Add sodium methoxide (typically a 25-30% solution in methanol) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, pour into water, and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine. Causality: The highly electron-withdrawing nitro and trifluoromethyl groups activate the chlorine at the C2 position for nucleophilic attack by the methoxide ion.

Step 3: Reduction of the Nitro Group

-

Dissolve 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine in ethanol or acetic acid.

-

Add a reducing agent such as iron powder, tin(II) chloride, or perform catalytic hydrogenation with Pd/C under a hydrogen atmosphere.[7]

-

If using iron, heat the mixture to reflux for 2-4 hours.

-

After cooling, filter the reaction mixture through a pad of celite to remove the catalyst or iron salts.

-

Neutralize the filtrate and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine. Causality: Standard reduction methods selectively convert the nitro group to a primary amine without affecting the other functional groups on the ring.

Analytical Characterization

A robust analytical package is essential to confirm the identity and purity of the final compound.

-

¹H NMR : The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring (typically two doublets in the 7.0-8.0 ppm range), a singlet for the methoxy protons (~4.0 ppm), and a broad singlet for the amine protons (~4.5-5.5 ppm), which may exchange with D₂O.

-

¹³C NMR : The carbon spectrum will confirm the presence of seven distinct carbon environments, including the characteristic quartet for the trifluoromethyl carbon (due to C-F coupling) and signals for the substituted aromatic carbons.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 193.14, confirming the molecular weight.

Application in Medicinal Chemistry: A Building Block for Kinase Inhibitors

The 2-aminopyridine scaffold is a well-known "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region. The trifluoromethylpyridine motif is particularly prevalent in inhibitors targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[9] 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is an ideal starting point for the synthesis of such inhibitors. A common and powerful method to elaborate this core is the Suzuki-Miyaura cross-coupling reaction.[10]

Caption: Synthetic workflow for a kinase inhibitor using Suzuki coupling.

Experimental Workflow: Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling to append an aryl moiety, a key step in building a kinase inhibitor scaffold.

Materials:

-

N-Boc-2-Methoxy-6-(trifluoromethyl)pyridin-3-amine (1.0 eq)

-

Arylboronic acid or pinacol ester (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Sodium carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

-

Anhydrous 1,4-Dioxane and water (4:1 ratio)

Procedure:

-

To a flame-dried round-bottom flask, add the protected aminopyridine, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the anhydrous dioxane and degassed water via syringe.

-

Sparge the resulting mixture with the inert gas for 15 minutes to ensure all oxygen is removed.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the coupled product. Trustworthiness: This protocol incorporates essential steps for a successful Suzuki coupling: inert atmosphere to protect the catalyst, degassed solvents, and a suitable base/catalyst system, ensuring reproducibility.[11]

Safety and Handling

As with any active chemical reagent, proper handling is paramount.

-

Hazards : This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12]

-

First Aid :

-

Ingestion : Rinse mouth and seek immediate medical attention. Do not induce vomiting.[13]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[12]

-

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. Retrieved from [Link]

-

Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Acros PharmaTech Limited. (2018). Safety Data Sheet. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 6-methoxy-2-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

-

Tsukamoto, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 327-341. Retrieved from [Link]

- Jung, M. E., et al. (2012). United States Patent.

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 569-576. Retrieved from [Link]

- Dr. Reddy's Laboratories Ltd. (2006). Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.

-

Singh, R. P., et al. (2018). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Request PDF. Retrieved from [Link]

-

Gamo, A., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 58(1), 476-498. Retrieved from [Link]

-

Barder, T. E., et al. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from [Link]

Sources

- 1. appretech.com [appretech.com]

- 2. 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine - CAS:944900-09-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-Amino-6-(trifluoromethyl)pyridine, 98+% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5 [sigmaaldrich.com]

- 6. 2-Amino-6-methoxy-3-methyl-5-(trifluoromethoxy)pyridine CAS#: 1803659-43-9 [m.chemicalbook.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-methoxy-5-(trifluoromethyl)pyridin-3-amine(944900-42-9) 1H NMR spectrum [chemicalbook.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. By dissecting the influence of the methoxy, trifluoromethyl, and amine substituents on the pyridine ring, this document serves as a comprehensive resource for the prediction, acquisition, and interpretation of the NMR data for this compound and structurally related molecules. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, propose a robust experimental protocol for unambiguous spectral assignment, and present a thorough analysis of the anticipated spectra.

Introduction: The Structural Significance of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine

2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a highly functionalized heterocyclic compound. The pyridine core is a prevalent scaffold in numerous biologically active molecules. The substituents on this particular derivative impart a unique electronic and steric profile:

-

2-Methoxy Group (-OCH₃): An electron-donating group (EDG) that increases electron density on the pyridine ring, primarily at the ortho and para positions, through resonance. This will significantly shield nearby protons and carbons.

-

6-Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group (EWG) that decreases electron density on the ring through a powerful inductive effect. This leads to a deshielding of the nuclei in its vicinity.

-

3-Amine Group (-NH₂): An electron-donating group that, similar to the methoxy group, increases electron density on the ring, influencing the chemical environment of the adjacent protons and carbons.

The interplay of these substituents creates a distinct and predictable pattern in the NMR spectra, which can be used for unequivocal structure verification and purity assessment. This compound is a valuable building block in the synthesis of more complex molecules in drug discovery and crop protection.[1][2][3]

Foundational NMR Principles for Substituted Pyridines

The interpretation of the NMR spectra of substituted pyridines relies on understanding the electronic effects of the substituents on the chemical shifts of the ring's protons and carbons.[4] Electron-donating groups generally cause upfield shifts (lower ppm values), while electron-withdrawing groups result in downfield shifts (higher ppm values).[4] The relative positions of the substituents are also critical in determining the final chemical shifts and the observed coupling patterns.

For a comprehensive analysis, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is often essential for unambiguous assignments, especially for quaternary carbons.[4]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine, a standardized experimental approach is recommended.

Sample Preparation

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer:

| Experiment | Parameter | Recommended Value | Rationale |

| ¹H NMR | Pulse Program | Standard single-pulse | For routine proton detection. |

| Spectral Width | 10-12 ppm | To encompass all proton signals. | |

| Acquisition Time | 2-3 seconds | To ensure good resolution. | |

| Relaxation Delay | 2-5 seconds | To allow for full magnetization recovery. | |

| ¹³C NMR | Pulse Program | Proton-decoupled | To simplify the spectrum to singlets. |

| Spectral Width | 200-220 ppm | To cover the full range of carbon chemical shifts. | |

| Acquisition Time | 1-2 seconds | Adequate for carbon signals. | |

| Relaxation Delay | 2-5 seconds | Important for quaternary carbons. | |

| COSY | Pulse Program | Standard gradient-enhanced | To identify proton-proton couplings. |

| HSQC | Pulse Program | Standard gradient-enhanced | To correlate protons with their directly attached carbons. |

| HMBC | Pulse Program | Standard gradient-enhanced | To identify long-range (2-3 bond) proton-carbon correlations, crucial for assigning quaternary carbons. |

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the substituent effects and data from similar compounds, the following ¹H NMR spectrum is predicted for 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.0-7.2 | Doublet | ~8.0 | Downfield shift due to the para-like position relative to the -CF₃ group, but shielded by the ortho -NH₂ group. Coupled to H-5. |

| H-5 | ~6.7-6.9 | Doublet | ~8.0 | Upfield shift due to the ortho position relative to the electron-donating -OCH₃ group and meta to the -NH₂ group. Coupled to H-4. |

| -OCH₃ | ~3.9-4.1 | Singlet | N/A | Typical chemical shift for a methoxy group on an aromatic ring.[5] |

| -NH₂ | ~3.5-4.5 | Broad Singlet | N/A | Chemical shift can vary with concentration and solvent. Broad due to quadrupole broadening and potential exchange. |

Predicted ¹³C NMR Spectrum: A Detailed Analysis

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Coupled) | C-F Coupling (J, Hz) | Rationale |

| C-2 | ~160-165 | Singlet | Attached to the electron-donating -OCH₃ group, resulting in a downfield shift. | |

| C-6 | ~145-150 | Quartet | ~35-40 | Attached to the electron-withdrawing -CF₃ group, causing a downfield shift and coupling to the three fluorine atoms. |

| C-3 | ~140-145 | Singlet | Attached to the electron-donating -NH₂ group. | |

| C-4 | ~115-120 | Doublet | Shielded by the ortho -NH₂ and para -OCH₃ groups. | |

| C-5 | ~110-115 | Doublet | Shielded by the ortho -OCH₃ group. | |

| -CF₃ | ~120-125 | Quartet | ~270-280 | Typical chemical shift for a -CF₃ group on an aromatic ring, with a large one-bond C-F coupling constant.[6] |

| -OCH₃ | ~53-56 | Quartet | Typical chemical shift for a methoxy carbon. |

The Role of 2D NMR in Definitive Structure Elucidation

While 1D NMR provides a wealth of information, 2D NMR techniques are essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy): A cross-peak between the signals at ~7.1 ppm and ~6.8 ppm would confirm the coupling between H-4 and H-5.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate the proton signals with their directly attached carbons. For instance, the proton at ~7.1 ppm will show a correlation to the carbon at ~117 ppm (H-4 to C-4), and the proton at ~6.8 ppm will correlate to the carbon at ~112 ppm (H-5 to C-5).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning the quaternary carbons.

-

The methoxy protons (~4.0 ppm) will show a correlation to C-2 (~162 ppm).

-

H-4 (~7.1 ppm) will show correlations to C-2, C-6, and C-5.

-

H-5 (~6.8 ppm) will show correlations to C-3 and C-4.

-

The amine protons, if sharp enough, may show correlations to C-2 and C-4.

-

Conclusion

The ¹H and ¹³C NMR spectra of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine are highly informative and predictable based on fundamental NMR principles and the electronic properties of the substituents. The electron-donating methoxy and amine groups, in conjunction with the electron-withdrawing trifluoromethyl group, create a distinct pattern of chemical shifts and couplings. While 1D NMR provides a strong foundation for structural analysis, a full suite of 2D NMR experiments, particularly HMBC, is crucial for the definitive assignment of all proton and carbon signals. This guide provides a comprehensive framework for researchers to confidently acquire and interpret the NMR data for this important chemical entity.

References

-

Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

-

MySkinRecipes. (n.d.). 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine. Retrieved December 14, 2023, from [Link]

-

PubChem. (n.d.). 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine. Retrieved December 14, 2023, from [Link]

-

Ullmann's Encyclopedia of Industrial Chemistry. (2000). Pyridine and Pyridine Derivatives. Wiley-VCH. [Link]

-

Yu, J.-S., & O'Connor, J. M. (2012). Synthesis and Application of Trifluoromethylpyridines as a Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients. Journal of Organic Chemistry, 77(19), 8615–8620. [Link]

Sources

- 1. 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine [myskinrecipes.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. rsc.org [rsc.org]

Characterization of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine: An In-depth Technical Guide to FT-IR and Mass Spectrometry Analysis

Introduction

2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The unique combination of a methoxy group, a trifluoromethyl group, and an amine on the pyridine ring imparts specific electronic and steric properties, making it a valuable building block in the synthesis of novel therapeutic agents.[1][2] Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and stability of this compound. This guide provides a detailed exploration of two fundamental analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), as applied to the structural elucidation of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental design and data interpretation. By understanding the "why" behind the "how," practitioners can more effectively troubleshoot experiments and confidently interpret their results.

Molecular Structure and Expected Spectroscopic Features

The structure of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine, with its distinct functional groups, dictates its characteristic spectroscopic fingerprint. A foundational understanding of these groups is crucial for predicting and interpreting the spectral data.

-

Pyridine Ring: A heteroaromatic system contributing to specific ring stretching and bending vibrations in the FT-IR spectrum.

-

Amine Group (-NH₂): Exhibits characteristic N-H stretching and bending vibrations. Its position on the ring influences its electronic environment.

-

Methoxy Group (-OCH₃): Displays C-H stretching from the methyl group and a strong C-O stretching vibration.

-

Trifluoromethyl Group (-CF₃): Characterized by very strong C-F stretching absorptions due to the high electronegativity of fluorine.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of molecular bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

A robust and common method for obtaining the FT-IR spectrum of a solid or liquid sample is Attenuated Total Reflectance (ATR).

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient atmospheric water and carbon dioxide.

-

Sample Application: Place a small amount of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be baseline corrected if necessary.

Diagram: ATR-FT-IR Experimental Workflow

Caption: Workflow for ATR-FT-IR analysis.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is predicted to exhibit several characteristic absorption bands. The following table summarizes the expected peaks and their assignments based on known functional group absorption regions and data from similar compounds.[3][4][5][6][7][8][9]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H Stretching | Aromatic (Pyridine Ring) | Medium to Weak |

| 2985 - 2940 | C-H Asymmetric Stretching | Methoxy (-OCH₃) | Medium |

| 2850 - 2815 | C-H Symmetric Stretching | Methoxy (-OCH₃) | Medium to Weak |

| 1640 - 1590 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring | Medium to Strong (multiple bands) |

| 1300 - 1100 | C-F Stretching | Trifluoromethyl (-CF₃) | Very Strong (multiple bands) |

| 1270 - 1230 | C-O Asymmetric Stretching | Aryl Ether (-O-CH₃) | Strong |

| 1050 - 1010 | C-O Symmetric Stretching | Aryl Ether (-O-CH₃) | Medium |

| 900 - 650 | C-H Out-of-Plane Bending | Aromatic (Pyridine Ring) | Medium to Strong |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural insights through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization (EI) is a hard ionization technique that generates a molecular ion and numerous fragment ions, providing a detailed fragmentation pattern that can be used for structural elucidation.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation to produce smaller, stable charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Diagram: Electron Ionization Mass Spectrometry Workflow

Caption: Workflow for EI-Mass Spectrometry analysis.

Interpretation of the Mass Spectrum

The mass spectrum of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine will provide the molecular weight and key structural information through its fragmentation pattern. The molecular formula is C₇H₇F₃N₂O, with a calculated molecular weight of approximately 192.14 g/mol .

Expected Key Ions:

| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss | Significance |

| 192 | [C₇H₇F₃N₂O]⁺• | - | Molecular Ion (M⁺•) |

| 177 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. |

| 163 | [M - CHO]⁺ | •CHO | Loss of a formyl radical, a common fragmentation for methoxy-aromatics. |

| 147 | [M - NH₂ - CHO]⁺ | •NH₂ and •CHO | Sequential loss of amine and formyl radicals. |

| 123 | [M - CF₃]⁺ | •CF₃ | Loss of the trifluoromethyl radical. |

| 69 | [CF₃]⁺ | - | Trifluoromethyl cation, a highly indicative fragment. |

Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the cleavage of the bonds adjacent to the functional groups. The stability of the resulting carbocations and radical species will govern the relative abundance of the observed fragment ions.[10][11][12][13][14] The loss of a methyl radical from the methoxy group is a common initial fragmentation step. Subsequent loss of carbon monoxide (CO) from the resulting ion is also plausible. The cleavage of the C-CF₃ bond is expected due to the stability of the CF₃ radical.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a powerful and complementary approach to the comprehensive structural characterization of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine. FT-IR confirms the presence of the key functional groups (amine, methoxy, trifluoromethyl, and pyridine ring), while mass spectrometry provides the molecular weight and detailed structural information through fragmentation analysis. The methodologies and expected spectral data presented in this guide serve as a robust framework for researchers in the synthesis, quality control, and analytical development of this and related compounds. Adherence to these principles ensures the generation of high-quality, reliable data, which is fundamental to the integrity of research and development in the pharmaceutical and chemical sciences.

References

-

ChemBK. (2024, April 9). 2-methoxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

- El-Gohary, A. R., & Shaaban, A. I. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Singh, S. S., & Sengar, C. B. S. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23(7), 263-265.

- O'Riordan, T. J., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 235-247.

- Sambathkumar, K., et al. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine.

-

Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(9), 1172-1185.

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.

-

Atkinson, R. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Retrieved from [Link]

- MDPI. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 27(5), 1583.

- Tsukamoto, M., & Nakamura, T. (2023).

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

- TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Turkish Journal of Chemistry, 45(1), 123-132.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. instanano.com [instanano.com]

- 4. chimia.ch [chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 10. article.sapub.org [article.sapub.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. scienceready.com.au [scienceready.com.au]

A Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and agrochemical synthesis. The strategic incorporation of a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group onto the aminopyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of a compound to its biological target, while the methoxy group can influence solubility and provide a key interaction point within a binding pocket.[1][2] This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this versatile intermediate, with a focus on its role in the development of next-generation kinase inhibitors.

Chemical Properties and Synthesis

Chemical Structure and Properties

| Property | Value |

| CAS Number | 944900-09-8[3][4][5][6][7] |

| Molecular Formula | C₇H₇F₃N₂O[5][8] |

| Molecular Weight | 192.14 g/mol [4][5][8] |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[9] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature is 2-8°C, protected from light and stored under an inert atmosphere.[3][5] |

Synthetic Pathways

The synthesis of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine typically involves a multi-step process starting from commercially available pyridine derivatives. While specific proprietary methods may vary between suppliers, a general and plausible synthetic route can be constructed based on established organic chemistry principles for the synthesis of substituted pyridines.[2][10] A common strategy involves the construction of the trifluoromethylated pyridine ring followed by the introduction of the methoxy and amine functionalities.

A representative synthesis could start with a suitable dichloropyridine, which can undergo trifluoromethylation. Subsequent nucleophilic aromatic substitution (SNAr) reactions can then be employed to introduce the methoxy and amino groups. The regioselectivity of these substitutions is a critical aspect of the synthesis design.

Commercial Suppliers

A variety of chemical suppliers offer 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine for research and development purposes. The purity and available quantities can vary, so it is essential to consult the respective catalogs for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities |

| BLDpharm | BD140995 | 97% | 100mg, 250mg, 1g, 5g |

| Sunway Pharm Ltd. | CB76202 | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g |

| Appretech Scientific Limited | APT003302 | 98% min | Inquire |

| MySkinRecipes | #43594 | 95% | 100mg, 250mg, 1g |

| ChemicalBook | CB72620202 | - | Inquire |

| Acros Pharmatech | - | - | Inquire |

| Chemsrc | - | - | Inquire |

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The unique structural features of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine make it a highly attractive building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[11][12]

The aminopyridine core of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine can serve as a versatile scaffold for the construction of molecules that can fit into the ATP-binding pocket of various kinases. The primary amine provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains to optimize binding affinity and selectivity.

Role in PIM and PI3K/mTOR Kinase Inhibitors

There is significant interest in the development of inhibitors for the PIM and PI3K/mTOR signaling pathways, which are frequently hyperactivated in cancer.[13][14][15][16] The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[17] PIM kinases are downstream effectors of many signaling pathways and are also involved in cell survival and proliferation. The development of dual inhibitors that can target both pathways is a promising therapeutic strategy.[16]

Several patents and publications describe the use of substituted aminopyridines, structurally similar to 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine, as key intermediates in the synthesis of potent PIM and PI3K/mTOR inhibitors.[13][14][16][18] For instance, the N-(2-methoxy-pyridin-3-yl)-benzenesulfonamide motif has been identified as a key pharmacophore for achieving potent PI3K/mTOR inhibition.[16]

Experimental Protocol: Representative Synthesis of a Biologically Active Scaffold

The following is a representative, field-proven protocol for the synthesis of a key intermediate used in the development of kinase inhibitors, utilizing 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine. This protocol is based on established synthetic methodologies for similar compounds.[10][19]

Synthesis of N-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)benzenesulfonamide

Materials:

-

2-Methoxy-6-(trifluoromethyl)pyridin-3-amine

-

Benzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere at 0 °C, add anhydrous pyridine (1.5 eq).

-

Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the dropwise addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)benzenesulfonamide.

Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a key building block with significant potential in drug discovery and agrochemical development. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecules with desirable biological activities. As research into kinase inhibitors and other therapeutic agents continues to expand, the demand for such specialized intermediates is likely to grow. This guide provides a foundational understanding of the sourcing, synthesis, and application of this important compound, empowering researchers to leverage its properties in their own discovery efforts.

References

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2021). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. Retrieved from [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved from [Link]

-

Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2021). Molecules. Retrieved from [Link]

-

2-Methoxy-6-(trifluoromethyl)pyridin-3-amine. (n.d.). MySkinRecipes. Retrieved from [Link]

-

2-methoxy-6-(trifluoromethyl)pyridine (C7H6F3NO). (n.d.). PubChemLite. Retrieved from [Link]

-

6-methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride (C7H7F3N2O). (n.d.). PubChemLite. Retrieved from [Link]

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2018). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

[Ir{dF(CF3)ppy}2(dtbbpy)]PF6. (n.d.). Organic Syntheses. Retrieved from [Link]

-

6-methoxy-2-(trifluoromethyl)pyridin-3-amine. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

-

CAS#:944900-09-8 | 2-methoxy-6-(trifluoromethyl)pyridin-3-amine. (n.d.). Chemsrc. Retrieved from [Link]

-

2-Methoxy-6-(trifluoromethyl)pyridine. (2024). ChemBK. Retrieved from [Link]

-

2-Methoxy-6-(trifluoromethyl)pyridin-3-amine. (n.d.). Acros Pharmatech. Retrieved from [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2021). Molecules. Retrieved from [Link]

-

Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

-

Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (2019). Future Medicinal Chemistry. Retrieved from [Link]

-

Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][1][2] diazepinols. (2004). Journal of Fluorine Chemistry. Retrieved from [Link]

-

Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. (2023). Organic Process Research & Development. Retrieved from [Link]

-

Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Molecules. Retrieved from [Link]

-

Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

-

PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

- Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. (2000). Google Patents.

-

2-methoxy-6-(trifluoromethyl)pyridine. (2024). ChemBK. Retrieved from [Link]

-

Discovery of selective small molecule Pan-Pim kinase inhibitors with potent oral efficacy in murine xenograft models. (2009). AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics. Retrieved from [Link]

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 944900-09-8|2-Methoxy-6-(trifluoromethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 4. 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine - CAS:944900-09-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine [myskinrecipes.com]

- 6. CAS#:944900-09-8 | 2-methoxy-6-(trifluoromethyl)pyridin-3-amine | Chemsrc [chemsrc.com]

- 7. 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine CAS#: 944900-09-8 [m.chemicalbook.com]

- 8. appretech.com [appretech.com]

- 9. chembk.com [chembk.com]

- 10. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Purity, Analysis, and Sourcing of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine for Pharmaceutical Research and Development

Introduction & Significance

1.1 Chemical Identity and Structure

2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a substituted pyridine derivative, a class of heterocyclic compounds widely employed in modern chemistry. Its structure features a pyridine ring functionalized with three key substituents: a methoxy group (-OCH₃) at the 2-position, an amine group (-NH₂) at the 3-position, and a trifluoromethyl group (-CF₃) at the 6-position. This specific arrangement of electron-donating (amine, methoxy) and strongly electron-withdrawing (trifluoromethyl) groups imparts unique chemical properties that make it a valuable synthetic building block.

1.2 Importance in Medicinal Chemistry and Drug Discovery

This compound is primarily utilized as a critical intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group is particularly significant in drug design; its inclusion in a molecule can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability due to its lipophilic nature.[1] Consequently, 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine serves as a foundational component for developing Active Pharmaceutical Ingredients (APIs) and novel crop protection agents.[1][2]

1.3 The Critical Role of Purity in Research and Development

In the context of drug development, the purity of starting materials and intermediates is paramount. The presence of impurities, even in trace amounts, can have profound consequences, including:

-

Altering Reaction Outcomes: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and complex purification challenges.

-

Introducing Toxicity: Process-related or degradation impurities may be toxic, posing a safety risk in non-clinical and clinical studies.

-

Complicating Regulatory Filings: The identity and quantity of all impurities must be rigorously controlled and documented for regulatory submissions.

Therefore, a thorough understanding of the purity profile, potential impurities, and the analytical methods to quantify them is essential for any researcher or organization using this intermediate.

Physicochemical and Spectroscopic Properties

A precise understanding of the physicochemical properties is the first step in confirming the identity and quality of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine.

2.1 Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 944900-09-8 | [3][4] |

| Molecular Formula | C₇H₇F₃N₂O | [1][5] |

| Molecular Weight | 192.14 g/mol | [1][5] |

| Appearance | Solid, semi-solid, or liquid | |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1] |

| Purity (Typical) | ≥97% or ≥98% | [5][6] |

Note: Physical properties such as melting point and boiling point are not consistently reported in publicly available literature and should be confirmed via the supplier's Certificate of Analysis (CoA) for a specific batch.

2.2 Spectroscopic Data Interpretation for Identity Confirmation

While specific spectra are batch-dependent and should be obtained from the supplier's CoA, the following provides an expert guide to interpreting the expected spectroscopic data for verifying the chemical structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Methoxy Protons (-OCH₃): A singlet integrating to 3 protons, typically expected in the 3.8-4.2 ppm region.

-

Amine Protons (-NH₂): A broad singlet integrating to 2 protons. Its chemical shift can vary significantly depending on the solvent and concentration.

-

Aromatic Protons (Pyridine Ring): Two doublets corresponding to the two protons on the pyridine ring. Their coupling constants and chemical shifts will be indicative of their relative positions.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Expect seven distinct carbon signals. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The carbon atoms attached to the methoxy and amine groups will also have distinctive chemical shifts.

-

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance):

-

This is a critical technique for confirming the trifluoromethyl group. A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent.

-

-

Mass Spectrometry (MS):

-

In electrospray ionization (ESI) positive mode, the primary ion observed would be the molecular ion plus a proton [M+H]⁺ at an m/z of approximately 193.15. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Synthesis and Potential Impurities

Understanding the synthetic origin of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is crucial for predicting potential process-related impurities. While multiple proprietary routes may exist, a plausible and common synthetic strategy in heterocyclic chemistry allows for a logical analysis of likely contaminants.

3.1 Plausible Synthetic Pathway

A common approach to building such a substituted pyridine would involve a multi-step sequence starting from a more readily available pyridine precursor. A hypothetical, yet chemically sound, pathway is outlined below. This pathway illustrates the key transformations required and the points at which impurities may be introduced.

3.2 Analysis of Potential Process-Related Impurities

Based on the pathway above, a researcher must be vigilant for the following types of impurities:

-

Unreacted Starting Materials:

-

Impurity A (2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine): Incomplete reduction in Step 3 would leave the nitro-intermediate in the final product. This is a common and critical impurity to monitor.

-

Impurity B (2-Methoxy-6-(trifluoromethyl)pyridine): If the nitration in Step 2 is not driven to completion, this precursor could carry through.

-

-

Isomeric Impurities:

-

Impurity C (Regioisomers of Nitration): Nitration of the pyridine ring can sometimes yield small amounts of other isomers (e.g., nitration at the 5-position). While the directing effects of the methoxy group favor the 3-position, isomeric impurities are possible and must be analytically controlled.

-

-

By-products from Side Reactions:

-

Impurity D (Over-reduction products): Under harsh reduction conditions, other functional groups could potentially be affected, though this is less common for these specific groups.

-

Impurity E (Hydrolysis product): If the methoxylation in Step 1 is incomplete, the starting material, 2-Chloro-6-(trifluoromethyl)pyridine, could potentially be hydrolyzed to 2-Hydroxy-6-(trifluoromethyl)pyridine under certain conditions.

-

Purification Methodologies

Achieving the high purity required for pharmaceutical applications often necessitates a robust purification strategy. The choice of method depends on the nature of the impurities and the physical state of the compound.

4.1 Rationale for Purification Strategy

The target molecule has a moderate polarity due to the amine group, but also possesses nonpolar characteristics from the trifluoromethyl and aromatic ring system. This dual nature allows for flexibility in purification. The primary goal is to remove unreacted starting materials (often less polar) and reaction by-products (which can be more or less polar).

4.2 Protocol 1: Recrystallization (For Solid Material)

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The key is selecting a solvent system where the target compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

-

Step-by-Step Methodology:

-

Solvent Screening: Begin by testing solubility in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, toluene, and mixtures thereof). A good candidate system might be an alcohol/water or toluene/heptane mixture.

-

Dissolution: Place the crude material in a flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration (Hot): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

-

4.3 Protocol 2: Column Chromatography (For Solid or Liquid Material)

For separating mixtures with closely related polarities or for oily products, silica gel column chromatography is the method of choice.

-

Step-by-Step Methodology:

-

Stationary Phase Selection: Standard silica gel (SiO₂) is the most common choice for compounds of this polarity.

-

Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal mobile phase. A good starting point is a mixture of a nonpolar solvent (like heptane or hexanes) and a more polar solvent (like ethyl acetate or dichloromethane). The goal is to achieve a retention factor (Rf) for the target compound of ~0.3.

-

Column Packing: Pack a glass column with a slurry of silica gel in the nonpolar component of the mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or dichloromethane) and carefully load it onto the top of the silica bed.

-

Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

-

Analytical Methods for Purity Determination

Self-validating protocols require robust analytical methods to confirm purity and identify contaminants. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

5.1 High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution, sensitivity, and quantitative accuracy, making it the ideal technique for assessing the purity of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine.

-

Principle and Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column. Given the target molecule's structure, this method is perfect for separating it from potentially less polar precursors or more polar by-products. The amine group necessitates a slightly acidic mobile phase to ensure good peak shape by suppressing silanol interactions on the column.

-

Suggested HPLC Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good resolution and efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the amine is ionized, improving peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting compounds from the C18 column. |

| Gradient | 10% B to 95% B over 20 min | A gradient ensures that both polar and nonpolar impurities can be eluted and resolved. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |